2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2S2/c1-11-6-2-3-7-12(11)16(28)24-17-25-26-18(30-17)29-10-15(27)23-14-9-5-4-8-13(14)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYJACKBAYGTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 2-methylbenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-(trifluoromethyl)phenyl isocyanate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Research indicates that compounds containing thiadiazole and related structures exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds similar to 2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide have been tested for antibacterial and antifungal properties. For instance, studies have shown significant effectiveness against Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : The incorporation of trifluoromethyl groups is often associated with enhanced anticancer activity. In silico studies suggest that such compounds may inhibit key enzymes involved in cancer progression .
- Anti-inflammatory Properties : Some derivatives have been evaluated for their potential as anti-inflammatory agents through molecular docking studies targeting enzymes like 5-lipoxygenase .
Case Studies
- Antimicrobial Testing : A study synthesized various thiadiazole derivatives and evaluated their antimicrobial efficacy against common pathogens. The results indicated that certain modifications significantly increased antibacterial activity .
- In Silico Studies : Computational analysis has been employed to predict the binding affinity of these compounds to specific biological targets, suggesting a promising avenue for drug development .
- Pharmacological Evaluation : Clinical evaluations are necessary to assess the therapeutic window and safety profile of these compounds in vivo.
Mechanism of Action
The mechanism of action of 2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can further influence the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related benzamide and thiadiazole derivatives in terms of synthesis , substituent effects , and biological activity . Below is a detailed analysis:
Table 1: Structural Comparison of Key Analogs
*Molecular weight calculated based on formula C₁₈H₁₄F₃N₃O₂S₂.
Key Comparisons
Substituent Effects on Activity Trifluoromethyl vs. Halogens: The target compound’s 2-(trifluoromethyl)phenyl group offers stronger electron-withdrawing effects compared to dichloro () or methoxy () substituents. This may enhance binding to hydrophobic enzyme pockets, as seen in PCAF HAT inhibitors (). Benzamide vs. Acetamide: The benzamide moiety in the target compound (vs.
Synthetic Routes
- Microwave-Assisted Synthesis : highlights microwave methods for thiadiazole derivatives, which reduce reaction times compared to conventional heating. The target compound’s synthesis may benefit similarly.
- Triazole vs. Thiadiazole : describes triazole derivatives synthesized via hydrazinecarbothioamide intermediates, whereas the target compound’s thiadiazole core likely involves cyclization of thiosemicarbazides or similar precursors .
Biological Activity Trends
- Enzyme Inhibition : Benzamide derivatives with long acyl chains () show HAT inhibition (~60–79% at 100 μM), suggesting the target compound’s trifluoromethyl group could mimic these effects by enhancing lipophilicity .
- Antiparasitic Activity : Nitazoxanide’s nitro-thiazole group () is critical for antiparasitic action. The target compound’s thiadiazole and trifluoromethyl groups may offer analogous electron-deficient regions for targeting parasitic enzymes .
Biological Activity
The compound 2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide represents a novel addition to the class of thiadiazole derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features several key structural elements:
- Thiadiazole ring : A five-membered heterocyclic structure that enhances biological activity.
- Trifluoromethyl group : Known to increase lipophilicity and binding affinity to biological targets.
- Carbamoyl and methyl groups : Contribute to the overall stability and reactivity of the molecule.
The biological activity of 2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the thiadiazole ring may participate in hydrogen bonding with target proteins. This mechanism is similar to other thiadiazole derivatives known for their pharmacological effects .
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxicity can be attributed to the induction of apoptotic cell death and cell cycle arrest at specific phases .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4i | MCF-7 | 0.28 | Apoptosis induction |
| 4e | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiadiazole ring is crucial for this activity .
Case Studies
- Anticancer Activity : A study evaluated a series of thiadiazole derivatives against breast cancer cells. The results indicated that certain modifications in the structure enhanced cytotoxicity significantly, suggesting a structure-activity relationship that could be exploited for drug design .
- Antimicrobial Efficacy : Another study focused on synthesizing new thiadiazole derivatives that showed high antibacterial effects using agar diffusion methods. Compounds tested demonstrated substantial inhibition zones against pathogenic bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
